(11R,16R)-misoprostol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

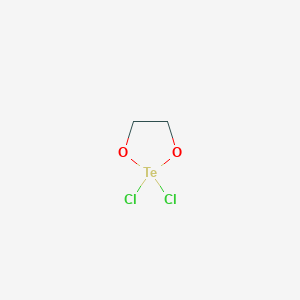

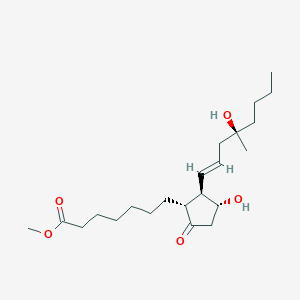

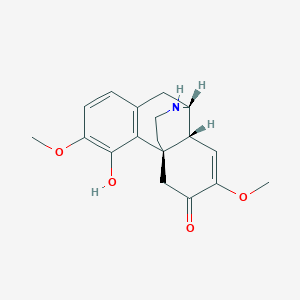

(11R,16R)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8R,11R,12R,16R-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11S,16S)-misoprostol.

科学的研究の応用

1. Electrolyte Transport in Rat Colonic Mucosa Misoprostol and its stereoisomers, including the (11R,16R)-isomer, have been studied for their effects on electrolyte transport in rat colonic mucosa. Specifically, (11R,16R)-misoprostol was investigated for its role in Cl- secretion, which contributes to its potential diarrheagenic action in vivo. This study suggests a stereospecific interaction of misoprostol isomers at PGE receptors, affecting epithelial Cl- secretion (Won-Kim, Kachur, & Gaginella, 1993).

2. Gastric Antisecretory Effects and Mucosal Protection Misoprostol, as a synthetic analog of prostaglandin E1, exhibits gastric antisecretory effects and mucosal protective actions. This research highlights its therapeutic potential in the prevention and treatment of peptic ulcer disease. The study emphasizes misoprostol's role in ulcer healing and its effectiveness against NSAID-induced gastropathy, which is significant for patients with chronic conditions like smoking or alcohol use (Collins, 1990).

3. Synthesis and Chemical Development The synthesis and chemical development of misoprostol, including its enantiomers like (11R,16R)-misoprostol, are crucial for its pharmacological properties. The relocation of the hydroxy group from C15 to C16 in its structure and the addition of a methyl group significantly reduced side effects while retaining antisecretory potency, leading to improved oral activity and duration of action. This research is pivotal in understanding the drug's stability and formulation (Collins, Pappo, & Dajani, 1985).

4. Pharmacokinetic Profiles and Uterine Effects Studies on misoprostol's pharmacokinetic profiles and its effects on the uterus have provided insights into its optimal use in various clinical applications, including medical abortion and labor induction. Understanding the drug's properties after different routes of administration is crucial for tailoring its use in obstetrics and gynecology (Tang, Gemzell‐Danielsson, & Ho, 2007).

5. Cervical Ripening and Hysteroscopy The application of misoprostol for cervical ripening in preparation for hysteroscopy is another area of research. Studies have shown that misoprostol can effectively reduce the force needed to dilate the cervix and the pain experienced during hysteroscopy, with only mild side effects. This indicates its potential utility in gynecological procedures (Waddell, Desindes, Takser, Beauchemin, & Bessette, 2008).

6. Termination of Early Pregnancy Misoprostol has been researched for its effectiveness in terminating early pregnancies. Studies have explored different dosages and administration routes, highlighting its potential as an alternative to surgical abortions in the first trimester. The focus on misoprostol's uterotonic properties underlines its significance in reproductive health research (Koopersmith & Mishell, 1996).

7. Role in Reducing Maternal Death Research on misoprostol's use in the community to reduce maternal death emphasizes its importance in sexual and reproductive health. Its uterotonic effects are crucial for managing postpartum hemorrhage, indicating its potential in improving maternal health, especially in resource-limited settings (Gülmezoglu, Mathai, Souza, D'arcangues, & Mbizvo, 2010).

8. Women's Health Review A comprehensive review of literature on misoprostol for various women's health indications provides a synthesis of available information. This review highlights the need for further research to optimize regimens and expand safe access to misoprostol for obstetric and gynecologic health indications (Blanchard, Clark, Winikoff, Gaines, Kabani, & Shannon, 2002).

9. Labor Induction with Misoprostol The use of misoprostol for labor induction has been a subject of numerous studies. These investigations have focused on finding the optimal dose, dosing regimen, and route of administration for effective labor induction, highlighting its broad applicability in obstetrics (Wing, 1999).

特性

製品名 |

(11R,16R)-misoprostol |

|---|---|

分子式 |

C22H38O5 |

分子量 |

382.5 g/mol |

IUPAC名 |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m1/s1 |

InChIキー |

OJLOPKGSLYJEMD-ULZKJYGBSA-N |

異性体SMILES |

CCCC[C@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |

正規SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)

![3-[(Pyrazine-2-carbonyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1241450.png)

![6,11-Dihydro-N-hydroxy-N-methyl-11-oxodibenz[b,e]oxepin-2-propanamide](/img/structure/B1241464.png)